molecular formula C22H27N3O4 B6129012 METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE

Cat. No.: B6129012
M. Wt: 397.5 g/mol
InChI Key: PNHPOTLZGYSDRM-YPSXKEKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE involves multiple steps. One common synthetic route includes the condensation of benzimidazole derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a strong electron donor, making it useful for n-type doping in electronic applications. The compound’s benzimidazole moiety allows it to bind to DNA grooves, exhibiting DNA-cleavage properties mediated by peroxide. This interaction is crucial for its cytotoxic activities against certain cell lines .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (4Z)-4-[2-[2-(1H-benzimidazol-2-yl)ethylimino]-4,4-dimethyl-6-oxocyclohexylidene]-4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2)12-16(21(18(27)13-22)17(26)8-9-20(28)29-3)23-11-10-19-24-14-6-4-5-7-15(14)25-19/h4-7,26H,8-13H2,1-3H3,(H,24,25)/b21-17-,23-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPOTLZGYSDRM-YPSXKEKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NCCC2=NC3=CC=CC=C3N2)C(=C(CCC(=O)OC)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NCCC2=NC3=CC=CC=C3N2)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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